molecular formula C13H12O3 B020033 6-Methoxy-2-naphthylacetic acid CAS No. 23981-47-7

6-Methoxy-2-naphthylacetic acid

Cat. No. B020033
CAS RN: 23981-47-7
M. Wt: 216.23 g/mol
InChI Key: PHJFLPMVEFKEPL-UHFFFAOYSA-N
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Patent
US07173018B2

Procedure details

The final products, i.e. the phospholipid-drug conjugates obtained at the end of step 6, were subjected to TLC analysis under the following conditions: Silica gel 60 on aluminum sheet. Eluent is chloroform:methanol:water (65:35:5 v/v). Indicator is a spray of the composition: 4-methoxybenzaldehyde (10 ml), absolute ethanol (200 ml), 98% sulfuric acid (10 ml) and glacial acetic acid (2 ml). The chromatogram is sprayed with the indicator and then charred at 100° C.
Name
chloroform methanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[CH3:5]O.O.[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.[CH2:18](O)[CH3:19].S(=O)(=O)(O)O.[C:26]([OH:29])(=[O:28])[CH3:27]>>[CH3:8][O:9][C:10]1[CH:17]=[C:16]2[C:13](=[CH:12][CH:11]=1)[CH:14]=[C:19]([CH2:27][C:26]([OH:29])=[O:28])[CH:18]=[CH:5]2 |f:0.1.2|

Inputs

Step One
Name
chloroform methanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO.O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
charred at 100° C.

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.